N'-[(1Z)-1-(4-chlorophenyl)ethylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide
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Overview
Description
N’-[(1Z)-1-(4-chlorophenyl)ethylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide is a fascinating compound with a complex structure. Let’s break it down:
Chemical Formula: CHClNOS
CAS Number: 406202-31-1
Molecular Weight: 483.464 g/mol
This compound belongs to the class of thiadiazole derivatives , which exhibit diverse biological activities. Now, let’s explore its synthesis, reactions, applications, and more.
Preparation Methods
Synthetic Routes: The synthesis of N’-[(1Z)-1-(4-chlorophenyl)ethylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide involves starting materials such as N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one . Specific reaction conditions and steps are essential for successful synthesis.
Chemical Reactions Analysis
Reactivity: N’-[(1Z)-1-(4-chlorophenyl)ethylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide may undergo various reactions:
Oxidation: It could be oxidized under specific conditions.
Reduction: Reduction reactions may modify its functional groups.
Substitution: Substituents on the thiadiazole ring can be replaced.
Common Reagents: Reagents like reducing agents, oxidizing agents, and Lewis acids play crucial roles in its transformations.
Major Products: The major products depend on the specific reaction conditions. For example, reduction may yield hydrazide derivatives, while oxidation could lead to sulfoxides or sulfones.
Scientific Research Applications
Chemistry: Researchers explore its reactivity, coordination chemistry, and ligand properties.
Biology and Medicine:Antimicrobial Activity: Investigate its potential as an antimicrobial agent.
Anticancer Properties: Assess its effects on cancer cells.
Anti-inflammatory Effects: Study its impact on inflammation pathways.
Materials Science: Its unique structure may find applications in materials design.
Pharmaceuticals: Potential drug candidates.
Mechanism of Action
The exact mechanism remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
Properties
Molecular Formula |
C20H19ClN4OS3 |
---|---|
Molecular Weight |
463.0 g/mol |
IUPAC Name |
N-[(Z)-1-(4-chlorophenyl)ethylideneamino]-2-[[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H19ClN4OS3/c1-13-3-5-15(6-4-13)11-27-19-24-25-20(29-19)28-12-18(26)23-22-14(2)16-7-9-17(21)10-8-16/h3-10H,11-12H2,1-2H3,(H,23,26)/b22-14- |
InChI Key |
UPLNCTIDMUKRLA-HMAPJEAMSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)N/N=C(/C)\C3=CC=C(C=C3)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NN=C(C)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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